phenyl N-(4-aminophenyl)carbamate
Overview
Description
Mechanism of Action
Target of Action
Phenyl N-(4-aminophenyl)carbamate, also known as PAC, is a carbamate derivative. Carbamates are known to interact with various enzymes and receptors in the body . .
Mode of Action
Carbamates, including PAC, have a unique ability to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Biochemical Pathways
For instance, they are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
, which could suggest good bioavailability for PAC.
Result of Action
For instance, some carbamates are used in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Action Environment
For instance, the presence of certain ions or molecules can affect the stability and reactivity of carbamates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(4-aminophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of aniline with phenyl chloroformate in the presence of a base such as pyridine . Another method includes the reaction of phenyl isocyanate with 4-aminophenol . These reactions typically occur under mild conditions and yield the desired carbamate product.
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability . For instance, the reaction of aniline with dimethyl carbonate in the presence of a catalyst can produce the carbamate without the need for hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-aminophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted carbamates, amines, and quinones .
Scientific Research Applications
Phenyl N-(4-aminophenyl)carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-aminophenyl)carbamate
- Ethyl N-(4-aminophenyl)carbamate
- Phenyl N-(4-methoxyphenyl)carbamate
Uniqueness
Phenyl N-(4-aminophenyl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl and amino groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
phenyl N-(4-aminophenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJWATZWCACOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.